molecular formula C11H20N4O B6960247 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine

Cat. No.: B6960247
M. Wt: 224.30 g/mol
InChI Key: FBYHAZWAHINHTF-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a methanamine group, and an oxane ring, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-14(7-10-3-5-16-6-4-10)8-11-9-15(2)13-12-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYHAZWAHINHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN(C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring under copper-catalyzed conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. Purification techniques such as recrystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles like halides or alkoxides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products

Scientific Research Applications

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The methanamine group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(oxan-4-yl)methanamine: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Oxane derivatives: Compounds like tetrahydrofuran and dioxane, which also contain oxygen-containing rings, exhibit similar chemical reactivity.

Uniqueness

What sets this compound apart is its combination of the triazole ring and oxane ring, providing a unique scaffold for chemical modifications and enhancing its potential for diverse applications in research and industry.

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